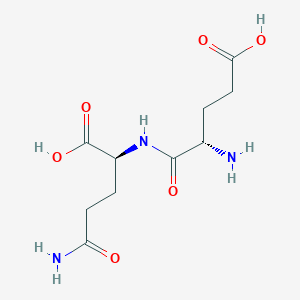
Glutamylglutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutamylglutamine is a dipeptide composed of glutamic acid and glutamine. It is a stable analogue of glutamine, which is a non-essential amino acid involved in various metabolic processes. This compound is synthesized by the enzymatic action of γ-glutamyltranspeptidase, which transfers the γ-glutamyl group to glutamine, forming the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The enzymatic synthesis of glutamylglutamine involves the use of γ-glutamyltranspeptidase from Escherichia coli. The optimal reaction conditions include a pH of 10.5, a temperature of 37°C, and a reaction time of 7 hours. The maximum yield of this compound (110 mM) is obtained using 250 mM L-glutamine and 1.1 U γ-glutamyltranspeptidase per milliliter .
Industrial Production Methods: Industrial production of this compound can be scaled up using bioreactors that maintain the optimal reaction conditions. The use of recombinant γ-glutamyltranspeptidase can enhance the efficiency and yield of the production process. Continuous monitoring and control of pH, temperature, and enzyme concentration are crucial for maximizing the yield.
Analyse Chemischer Reaktionen
Types of Reactions: Glutamylglutamine primarily undergoes transpeptidation reactions catalyzed by γ-glutamyltranspeptidase. It can also participate in hydrolysis reactions where the γ-glutamyl bond is cleaved .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include L-glutamine and γ-glutamyltranspeptidase. The reaction conditions involve a basic pH, moderate temperature, and sufficient reaction time to ensure complete conversion.
Major Products Formed: The major product formed from the enzymatic reaction is this compound itself. In hydrolysis reactions, the products include glutamic acid and glutamine.
Wissenschaftliche Forschungsanwendungen
Glutamylglutamine has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a stable analogue of glutamine in studies related to amino acid metabolism and protein synthesis. In medicine, it is explored for its potential therapeutic benefits in conditions requiring enhanced glutamine stability and solubility .
Wirkmechanismus
The mechanism of action of glutamylglutamine involves its role as a substrate for γ-glutamyltranspeptidase. The enzyme catalyzes the transfer of the γ-glutamyl group to other amino acids or peptides, forming new γ-glutamyl compounds. This process is crucial for the metabolism of glutathione and other γ-glutamyl compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to glutamylglutamine include other γ-glutamyl derivatives such as γ-glutamylcysteine and γ-glutamylglycine. These compounds share the γ-glutamyl group but differ in the amino acid or peptide attached to it .
Uniqueness: this compound is unique due to its stability and solubility compared to glutamine. The γ-glutamylation improves its solubility in water and decreases its plasma clearance rate, making it a valuable compound for therapeutic and nutritional applications .
Eigenschaften
CAS-Nummer |
26848-14-6 |
|---|---|
Molekularformel |
C10H17N3O6 |
Molekulargewicht |
275.26 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H17N3O6/c11-5(1-4-8(15)16)9(17)13-6(10(18)19)2-3-7(12)14/h5-6H,1-4,11H2,(H2,12,14)(H,13,17)(H,15,16)(H,18,19)/t5-,6-/m0/s1 |
InChI-Schlüssel |
MGHKSHCBDXNTHX-WDSKDSINSA-N |
Isomerische SMILES |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)NC(CCC(=O)N)C(=O)O)N |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-N-[3-(butanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B14149114.png)
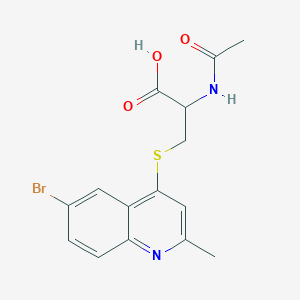
![1-(Pyridin-3-yl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B14149130.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-5,6-dimethoxy-1H-indole-2-carbohydrazide](/img/structure/B14149146.png)
![3-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14149154.png)
![N-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzyl]-5-chloro-2-methylaniline](/img/structure/B14149155.png)
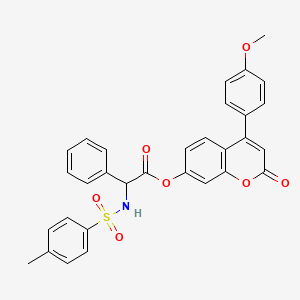
![N-cyclohexyl-8-methoxy-N,5-dimethylpyrimido[5,4-b]indol-4-amine](/img/structure/B14149168.png)
![1-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14149173.png)
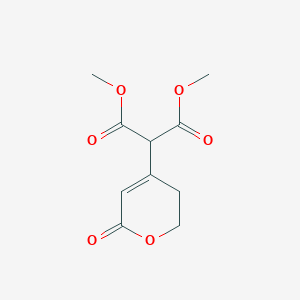
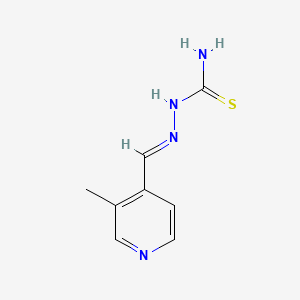
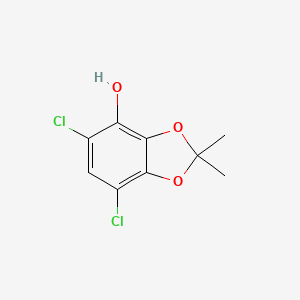
![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14149197.png)
